molecular formula C14H12Br2N2O4 B15019507 N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromofuran-2-yl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B15019507
M. Wt: 432.06 g/mol
InChI Key: OGNSGDMUBOXQBZ-REZTVBANSA-N
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Description

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, and furan groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to react 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. Finally, the acetohydrazide is condensed with 5-bromofurfural under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(2-bromo-4-formylphenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]acetohydrazide, while reduction of the hydrazide group can produce 2-(2-bromo-4-methoxyphenoxy)-N’-[(E)-(5-bromofuran-2-yl)methylidene]ethylamine.

Scientific Research Applications

2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-(2-((2-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-METHYLBENZOATE
  • 4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

Uniqueness

Compared to similar compounds, 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(5-BROMOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of bromine, methoxy, and furan groups

Properties

Molecular Formula

C14H12Br2N2O4

Molecular Weight

432.06 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C14H12Br2N2O4/c1-20-9-2-4-12(11(15)6-9)21-8-14(19)18-17-7-10-3-5-13(16)22-10/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

OGNSGDMUBOXQBZ-REZTVBANSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)Br)Br

Origin of Product

United States

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